O-(3-bromophenyl)hydroxylamine hydrochloride CAS 1387003-36-2
O-(3-bromophenyl)hydroxylamine hydrochloride CAS 1387003-36-2
An In-depth Technical Guide to O-(3-bromophenyl)hydroxylamine Hydrochloride
Executive Summary
O-(3-bromophenyl)hydroxylamine hydrochloride (CAS 1387003-36-2) is a specialized O-aryl hydroxylamine derivative that serves as a versatile and reactive building block in modern organic synthesis. Its unique electronic properties, imparted by the bromine substituent on the phenyl ring, make it a valuable reagent for the construction of complex nitrogen-containing molecules. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic strategy, explores its core reactivity, and presents detailed protocols for its application. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's potential in creating novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to facilitate its successful integration into research and development workflows.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its effective application. O-(3-bromophenyl)hydroxylamine hydrochloride is a salt, which enhances its stability and shelf-life compared to the free base. The key identifiers and properties are summarized below.
Diagram 1: Chemical Structure of O-(3-bromophenyl)hydroxylamine hydrochloride
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1387003-36-2 | [1] |
| Molecular Formula | C₆H₇BrClNO | [1] |
| Molecular Weight | 224.48 g/mol | [1] |
| IUPAC Name | O-(3-bromophenyl)hydroxylamine;hydrochloride | [1] |
| SMILES | C1=CC(=CC(=C1)Br)ON.Cl | [2] |
| InChI Key | ZIODZTWAKZFOKV-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 186.96329 Da (free base) | [2] |
| Predicted XlogP | 1.9 (free base) | [2] |
| Appearance | White to off-white crystalline solid (Expected) | [3] |
| Solubility | Soluble in water, polar organic solvents (Expected) |[4] |
The Chemistry of O-Aryl Hydroxylamines: A Mechanistic Overview
O-substituted hydroxylamines are a class of reagents whose utility stems from the nucleophilic character of the nitrogen atom, modulated by the electronic nature of the oxygen substituent. In the case of O-(3-bromophenyl)hydroxylamine, the aryl group withdraws electron density from the oxygen, which in turn influences the N-O bond strength and the nucleophilicity of the nitrogen. These compounds are increasingly recognized as powerful electrophilic aminating reagents for synthesizing nitrogen-rich compounds.[5]
The primary mode of reactivity involves the lone pair of electrons on the nitrogen atom acting as a nucleophile. This is particularly evident in its reaction with carbonyl compounds (aldehydes and ketones) to form oximes, a cornerstone reaction in organic chemistry.[6][7] The mechanism is analogous to imine formation, but the resulting oxime C=N-O linkage offers distinct chemical properties and stereochemical possibilities (E/Z isomers) compared to a standard C=N-C imine bond.[7][8]
Diagram 2: General Nucleophilic Reactivity
Synthetic Strategies: A Representative Protocol
While multiple routes to O-aryl hydroxylamines exist, a highly effective and modular approach involves the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with an appropriate aryl halide.[9] This method offers a broad substrate scope and is amenable to the synthesis of O-aryl hydroxylamines that are otherwise difficult to prepare.[9] The subsequent hydrolysis of the resulting O-arylated hydroximate yields the desired product.
Below is a proposed workflow for the synthesis of O-(3-bromophenyl)hydroxylamine hydrochloride.
Diagram 3: Proposed Synthetic Workflow
Sources
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- 3. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
